4-(2,6-dichlorophenoxy)butanoic Acid
Description
Historical Context of Phenoxy Herbicides in Scientific Inquiry
The development of phenoxy herbicides in the 1940s marked a revolutionary step in agriculture and weed science. researchgate.netresearchgate.net These synthetic compounds were designed to mimic indole-3-acetic acid (IAA), a natural plant growth hormone, leading to their classification as auxinic herbicides. encyclopedia.pubmdpi.com The first of these, 2,4-dichlorophenoxyacetic acid (2,4-D), was commercially released in 1946 and became the first successful selective herbicide. mt.gov This breakthrough allowed for effective control of broadleaf weeds in cereal crops like wheat, corn, and rice without harming the crops themselves. researchgate.netmt.gov
The discovery of 2,4-D and other phenoxyacetic acids, such as MCPA (2-methyl-4-chlorophenoxyacetic acid) and 2,4,5-T (2,4,5-trichlorophenoxyacetic acid), transformed agricultural practices. researchgate.netwikipedia.org Before their introduction, weed management was a labor-intensive and costly process, heavily reliant on manual and mechanical methods. ebsco.com The new chemical approach offered a more efficient and economical solution, significantly boosting crop yields. mt.gov The research that led to these herbicides was conducted by multiple groups in the United Kingdom and the United States during World War II, with the goal of increasing food production. mt.gov
Role of 4-(2,4-Dichlorophenoxy)butanoic Acid within Synthetic Auxin Research
4-(2,4-Dichlorophenoxy)butanoic acid (2,4-DB) holds a unique position in synthetic auxin research as a pro-herbicide. wikipedia.org This means that 2,4-DB itself is not phytotoxic but is converted into the potent herbicide 2,4-D within susceptible plants through a process called beta-oxidation. nih.govacs.org This conversion is a key aspect of its selectivity. acs.org Many broadleaf weeds possess the enzymatic machinery to carry out this beta-oxidation, while many leguminous crops, such as alfalfa, peanuts, and soybeans, lack this capability and are therefore resistant. nih.govchemicalwarehouse.com
This mechanism of action makes 2,4-DB a valuable tool in scientific inquiry for studying fatty acid beta-oxidation in plants. nih.gov Researchers have used 2,4-DB-resistant mutants of plants like Arabidopsis to identify and understand the genes and enzymes involved in this metabolic pathway. nih.gov As a synthetic auxin, 2,4-DB, once converted to 2,4-D, mimics the natural plant hormone auxin, leading to uncontrolled and disorganized cell growth, which ultimately results in the death of the susceptible plant. chemicalwarehouse.comontosight.ai The active metabolite, 2,4-D, is absorbed through the leaves and moves to the plant's meristems, where it disrupts normal growth processes. wikipedia.orgmt.gov
| Property | Value |
| Chemical Formula | C10H10Cl2O3 |
| Molecular Weight | 249.09 g/mol |
| Appearance | Colorless crystals |
| Water Solubility | 46 mg/L at 25 °C |
Table 1: Physicochemical Properties of 4-(2,4-Dichlorophenoxy)butanoic Acid ontosight.ainih.gov
Significance of 4-(2,4-Dichlorophenoxy)butanoic Acid in Agricultural Science and Beyond
The primary significance of 4-(2,4-dichlorophenoxy)butanoic acid in agricultural science lies in its use as a selective post-emergence herbicide. chemicalwarehouse.comontosight.ai It provides effective control of broadleaf weeds in various tolerant crops, particularly legumes. chemicalwarehouse.com Its selectivity, based on the differential metabolism between the target weeds and the crops, allows for weed management without causing significant harm to the desired plants. chemicalwarehouse.com This has made it an important component of integrated weed management programs. chemicalwarehouse.com
Beyond its direct application in agriculture, the study of 2,4-DB has contributed to a deeper understanding of plant physiology and biochemistry. nih.gov Its role as a pro-herbicide has provided insights into metabolic pathways within plants and the mechanisms of herbicide selectivity. acs.org This knowledge is crucial for the development of new, more effective, and safer herbicides. The compound is applied after weeds have already germinated, offering flexibility in its application timing. chemicalwarehouse.com Compared to its more well-known counterpart, 2,4-D, 2,4-DB is less volatile, which reduces the risk of unintended damage to nearby sensitive plants. chemicalwarehouse.com
| Feature | Description |
| Mode of Action | Systemic pro-herbicide; converted to 2,4-D in susceptible plants. |
| Selectivity Basis | Susceptible plants perform beta-oxidation of the butyric acid side chain, while resistant plants do not. |
| Primary Use | Post-emergence control of broadleaf weeds. |
| Tolerant Crops | Alfalfa, peanuts, soybeans, and other legumes. |
Table 2: Agronomic Profile of 4-(2,4-Dichlorophenoxy)butanoic Acid wikipedia.orgnih.govchemicalwarehouse.com
Structure
3D Structure
Properties
IUPAC Name |
4-(2,6-dichlorophenoxy)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O3/c11-7-3-1-4-8(12)10(7)15-6-2-5-9(13)14/h1,3-4H,2,5-6H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJYHXANOKSWCLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)OCCCC(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic and Derivatization Methodologies for 4 2,4 Dichlorophenoxy Butanoic Acid
Historical Development of Synthetic Routes for 4-(2,4-Dichlorophenoxy)butanoic Acid
The historical synthesis of phenoxyalkanoic acids, including 4-(2,4-dichlorophenoxy)butanoic acid (also known as 2,4-DB), is rooted in the fundamental principles of organic chemistry developed in the early 20th century. The foundational reaction for creating the ether linkage in these compounds is a variation of the Williamson ether synthesis. Early methods typically involved the reaction of an alkali metal salt of a phenol (B47542) with an alkali metal salt of a haloalkanoic acid. google.com
Contemporary Synthesis of 4-(2,4-Dichlorophenoxy)butanoic Acid
Modern synthetic approaches have focused on increasing efficiency, reducing waste, and improving the purity of 4-(2,4-dichlorophenoxy)butanoic acid.
Reaction Pathways and Conditions for 4-(2,4-Dichlorophenoxy)butanoic Acid Generation
The most common contemporary method for synthesizing 4-(2,4-dichlorophenoxy)butanoic acid involves the reaction of 2,4-dichlorophenol (B122985) with γ-butyrolactone. This pathway is advantageous as it avoids the direct use of haloalkanoic acids, thereby minimizing the formation of hydroxy-acid byproducts. google.com
The general reaction scheme proceeds as follows:
Formation of the Phenoxide: 2,4-dichlorophenol is treated with a strong base, typically an alkali metal hydroxide (B78521) like sodium hydroxide (NaOH) or potassium hydroxide (KOH), to form the corresponding alkali metal phenoxide salt. This step is crucial as the phenoxide is a much more potent nucleophile than the neutral phenol.
Nucleophilic Ring-Opening: The resulting phenoxide salt then acts as a nucleophile, attacking the electrophilic carbonyl carbon of γ-butyrolactone. This leads to the opening of the lactone ring.
Reaction and Acidification: The reaction is typically carried out by heating the alkali metal salt of 2,4-dichlorophenol with γ-butyrolactone under anhydrous conditions at temperatures ranging from 140-210°C. google.com After the reaction is complete, the resulting salt of the phenoxybutanoic acid is acidified, usually with a strong mineral acid like hydrochloric acid (HCl), to precipitate the final product, 4-(2,4-dichlorophenoxy)butanoic acid.
An alternative pathway mirrors the historical Williamson ether synthesis but with improved conditions. It involves the condensation of the alkali salt of 2,4-dichlorophenol with a 4-halobutanoate ester, followed by hydrolysis of the resulting ester to yield the carboxylic acid. google.com
| Reactant 1 | Reactant 2 | Key Conditions | Product |
| Alkali metal salt of 2,4-dichlorophenol | γ-Butyrolactone | Anhydrous, Heat (140-210°C) | Alkali metal salt of 4-(2,4-dichlorophenoxy)butanoic acid |
| Alkali metal salt of 2,4-dichlorophenol | 4-Halobutanoate Ester | Solvent, Heat | 4-(2,4-dichlorophenoxy)butanoic acid ester |
Optimization of Synthetic Processes for Yield and Purity
Significant research has been directed towards optimizing the synthesis of phenoxyalkanoic acids to maximize yield and purity while minimizing environmental impact. Key areas of optimization include:
Water Removal: In the reaction between a phenoxide and a haloalkanoate, the presence of water can lead to the formation of unwanted byproducts. google.com A common technique to ensure anhydrous conditions is the azeotropic distillation of water with an entraining liquid such as xylene or toluene (B28343) before the main reaction. google.com
Solvent and Catalyst Use: While some methods aim for solventless reactions, the choice of solvent can be critical. google.comrsc.org In a techno-economic analysis for the production of the related 2,4-D, changing the reaction phase from an aqueous phase to an organic solvent like toluene using an ionic liquid as a phase-transfer catalyst (PTC) was proposed to improve efficiency. researchgate.net Such PTCs can enhance the reaction rate between the aqueous phenoxide phase and the organic halo-compound phase.
Continuous Processing: For large-scale industrial production, continuous flow reactors offer advantages over batch processing. A patent describes a continuous process where the reactants are passed through a heated tube, potentially under pressure, to achieve the desired reaction. google.com
Derivatization Strategies for 4-(2,4-Dichlorophenoxy)butanoic Acid Analogs
The core structure of 4-(2,4-dichlorophenoxy)butanoic acid can be chemically modified to produce a wide range of analogs with potentially different properties. These modifications can be targeted at either the butanoic acid side chain or the dichlorophenoxy ring.
Chemical Modification of the Butanoic Acid Moiety
The carboxylic acid group of the butanoic acid moiety is a versatile functional handle for derivatization. Standard organic chemistry transformations can be applied to create various analogs.
Esterification: The carboxylic acid can be readily converted to esters by reacting it with an alcohol under acidic conditions (Fischer esterification) or by converting the acid to an acyl chloride followed by reaction with an alcohol. For instance, the methyl ester of 4-(2,4-dichlorophenoxy)butanoic acid is a known derivative. ontosight.ai These ester derivatives often exhibit different physical properties, such as increased volatility and lipophilicity, compared to the parent acid. fbn.comorst.edu
Amide Formation: Reaction of the carboxylic acid (or its corresponding acyl chloride) with amines yields amides. For example, the reaction of 2,4-dichloroaniline (B164938) with glutaric anhydride, a related dicarboxylic acid derivative, produces an amide-acid, demonstrating a relevant synthetic pathway. mdpi.com
Other Derivatizations: The carboxylic acid can be a starting point for further chemical transformations. New derivatization agents are continually being developed for the analysis of carboxylic acids via techniques like liquid chromatography-mass spectrometry (LC-MS), which could be applied to create novel derivatives for analytical or other purposes. nih.govnih.gov
| Derivative Type | Reagent(s) | General Reaction |
| Ester | Alcohol (e.g., Methanol), Acid Catalyst | Fischer Esterification |
| Amide | Amine, Coupling Agent or Acyl Chloride | Amidation |
| Acyl Halide | Thionyl Chloride or Oxalyl Chloride | Halogenation |
Structural Diversification via Phenoxy Ring Modifications
Altering the substitution pattern on the aromatic phenoxy ring is another key strategy for creating structural analogs. This approach allows for the systematic investigation of how the position and nature of substituents on the ring affect the molecule's properties.
Varying Halogenation: While the parent compound is dichlorinated at the 2 and 4 positions, analogs can be synthesized using phenols with different halogenation patterns. For example, starting with 2-chloro-4-fluorophenol (B157789) would yield 4-(2-chloro-4-fluorophenoxy)butanoic acid. google.com
Introducing Other Substituents: Instead of or in addition to halogens, other functional groups can be present on the phenol starting material. For instance, the synthesis of analogs starting from 4-hydroxyacetophenone has been described, leading to phenoxyalkanoic acids with an acetyl group on the ring. google.com
Synthesis of Chiral Analogs: Introducing chirality can be achieved by modifying the side chain, for example, by synthesizing propionic acid derivatives instead of butanoic acid derivatives, such as 2-(2,4-dichlorophenoxy)propanoic acid (2,4-DP). nih.govresearchgate.net Furthermore, complex, optically active herbicides have been synthesized using (R)-2-(4-hydroxyphenoxy)propionic acid as a key intermediate, demonstrating advanced strategies for creating structurally diverse and stereospecific analogs. researchgate.net
These derivatization and diversification strategies are crucial for developing new compounds and for structure-activity relationship (SAR) studies to understand how specific structural features influence biological and chemical properties.
Development of Controlled Release Formulations Based on 4-(2,4-Dichlorophenoxy)butanoic Acid
To enhance efficacy and control environmental dissemination, research has focused on developing controlled-release formulations of 4-(2,4-dichlorophenoxy)butanoic acid. A significant approach involves intercalating the active compound into inorganic layered materials.
One notable development is the creation of a layered organic-inorganic nanohybrid. nih.gov In this system, the anionic form of the herbicide, 4-(2,4-dichlorophenoxy)butyrate (DPBA), is intercalated into the interlayer spaces of a Zn-Al-layered double hydroxide (LDH). nih.gov This hybridization results in a new material designed to release the active agent in a controlled manner. nih.gov
Researchers synthesized this nanohybrid material using two primary methods: direct and indirect (ion exchange). nih.gov Both synthesis routes successfully produced well-ordered, mesoporous layered nanohybrids with a significant loading of the organic guest molecule. nih.gov However, the preparation method was found to influence the final physicochemical and release properties of the material. The product synthesized via the indirect ion exchange method demonstrated a greater retention of the host's pore structure and allowed for an easier release of the organic moiety compared to the product from the direct method. nih.gov This finding highlights that the synthesis technique can be used to tune the release characteristics of the formulation. nih.gov
| Property | Direct Synthesis Method | Indirect (Ion Exchange) Method |
|---|---|---|
| Basal Spacing (Å) | ~28.5 - 28.7 | ~28.5 - 28.7 |
| Organic Loading (%) | ~54.3 | ~54.3 |
| Material Type | Mesoporous, well-ordered layered nanohybrid | Mesoporous, well-ordered layered nanohybrid |
| Release Characteristics | Slower release | More easily released organic moiety |
While specific research on other formulation types for 4-(2,4-dichlorophenoxy)butanoic acid is limited, methodologies applied to the structurally related compound 2,4-dichlorophenoxyacetic acid (2,4-D) illustrate other potential strategies. These include encapsulation within polymeric nanoparticles and microencapsulation using biopolymers like polycaprolactone, which can also influence the release kinetics of the active substance. dergipark.org.trresearchgate.net
Mechanistic Investigations of 4 2,4 Dichlorophenoxy Butanoic Acid S Biological Activity
4-(2,4-Dichlorophenoxy)butanoic Acid as a Synthetic Auxin Analog
4-(2,4-Dichlorophenoxy)butanoic acid (4-(2,4-DB)) is recognized as a synthetic auxin, a class of plant growth regulators that mimic the effects of the natural plant hormone indole-3-acetic acid (IAA). nih.gov Its biological activity is intrinsically linked to its structural similarity to endogenous auxins, allowing it to interfere with normal plant growth processes. nih.govontosight.ai
As a synthetic auxin analog, 4-(2,4-DB) interacts with the plant's hormonal signaling pathways, primarily the auxin signaling cascade. researchgate.net This interaction can lead to a variety of physiological responses. At a molecular level, synthetic auxins like the active metabolite of 4-(2,4-DB) bind to auxin receptors, such as the TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and related F-box proteins. researchgate.net This binding initiates a signaling cascade that leads to the degradation of Aux/IAA transcriptional repressors, thereby activating the expression of auxin-responsive genes. researchgate.netresearchgate.net
The herbicidal effects of synthetic auxins are often characterized by unregulated cell division and growth, leading to damage in vascular tissues, malformations of leaves and stems, and ultimately, plant death. researchgate.net This uncontrolled growth is a hallmark of auxin herbicide action and results from the overwhelming of the plant's natural growth regulatory mechanisms. mt.gov
| Plant Growth Regulatory System Component | Interaction with Synthetic Auxins (like 2,4-D) |
| Auxin Receptors (e.g., TIR1/AFB) | Binding of the synthetic auxin leads to the activation of the receptor complex. researchgate.netresearchgate.net |
| Aux/IAA Repressors | The activated receptor complex targets these repressors for degradation. researchgate.net |
| Auxin Response Factors (ARFs) | Degradation of Aux/IAA repressors allows ARFs to activate the transcription of auxin-responsive genes. |
| Auxin-Responsive Genes | Upregulation of these genes leads to downstream physiological effects. |
The herbicidal activity of 4-(2,4-DB) is primarily attributed to its conversion into 2,4-dichlorophenoxyacetic acid (2,4-D) within the plant. nih.gov This conversion is a critical step for its biological action, as 2,4-D is a potent and widely used herbicide. mt.govwikipedia.org The process responsible for this transformation is peroxisomal fatty acid β-oxidation. nih.gov
In susceptible plants, the β-oxidation pathway shortens the butanoic acid side chain of 4-(2,4-DB) by removing two carbon units, resulting in the formation of 2,4-D. nih.gov This metabolic activation is a key determinant of the compound's selectivity, as different plant species exhibit varying efficiencies in this conversion process.
Exposure of susceptible plants to 4-(2,4-DB), and its subsequent conversion to 2,4-D, triggers a cascade of cellular and molecular events. A significant response is the overproduction of reactive oxygen species (ROS). nih.govresearchgate.net This oxidative stress is a downstream component of the auxin signal transduction pathway under herbicide treatment and contributes to cellular damage and eventual cell death. nih.govresearchgate.net
Furthermore, the application of high concentrations of synthetic auxins can lead to an increase in the biosynthesis of ethylene (B1197577) and abscisic acid (ABA), both of which are involved in senescence and stress responses. researchgate.netnih.gov This hormonal crosstalk can exacerbate the herbicidal effects. researchgate.net Cellular changes may also include alterations to cell wall plasticity and the abnormal synthesis of proteins. researchgate.net In some cases, morphological changes such as heavy impregnation of cell walls and the formation of a pectin (B1162225) shield have been observed in cell suspensions treated with 2,4-D. nih.gov
Differential Plant Response and Selectivity Mechanisms
The selective herbicidal action of 4-(2,4-DB) is a complex process governed by several factors, including how the compound is taken up, moved within the plant, and metabolized.
The absorption and translocation of phenoxy herbicides are critical for their efficacy. These compounds are typically absorbed through the leaves and then move to the plant's meristems, where they exert their growth-disrupting effects. mt.gov The efficiency of absorption can be influenced by the formulation of the herbicide and the characteristics of the plant's leaf surface.
Once absorbed, translocation within the plant is a key factor in determining susceptibility. Some studies on 2,4-D have shown that tolerance in certain plant lines can be linked to reduced translocation of the herbicide out of the treated leaf to other parts of the plant. frontiersin.org For instance, in certain tolerant cotton lines, a smaller percentage of the absorbed [14C]2,4-D was translocated to other tissues compared to more susceptible lines. frontiersin.org
| Factor | Influence on 4-(2,4-DB) Activity |
| Leaf Absorption | The initial uptake of the herbicide through the leaf cuticle and epidermis. |
| Translocation | Movement of the active compound from the point of entry to the meristematic tissues via the plant's vascular system. mt.gov |
| Plant Species | Different species exhibit inherent differences in their ability to absorb and translocate the herbicide. acs.orgusda.gov |
The primary mechanism for the selectivity of 4-(2,4-DB) lies in the differential metabolism of the compound between tolerant and susceptible species. nih.gov Tolerant plants, such as many monocots, are often unable to efficiently carry out the β-oxidation required to convert 4-(2,4-DB) into the highly active 2,4-D. nih.govnih.gov
In contrast, susceptible dicotyledonous plants readily metabolize 4-(2,4-DB) to 2,4-D, leading to the accumulation of the toxic metabolite and subsequent herbicidal effects. nih.gov Furthermore, resistant weed biotypes have been shown to metabolize 2,4-D more rapidly than susceptible biotypes. researchgate.net This rapid metabolism, often mediated by enzymes like cytochrome P450 monooxygenases, represents a detoxification pathway that prevents the herbicide from reaching lethal concentrations at its site of action. nih.govresearchgate.net
For example, research on a 2,4-D-resistant common waterhemp population revealed that the resistant plants metabolized the herbicide much faster than susceptible plants. researchgate.net The half-life of [14C] 2,4-D was 22 hours in resistant plants compared to 105 hours in susceptible plants. researchgate.net
Biochemical Pathways Affected by 4-(2,4-Dichlorophenoxy)butanoic Acid
Research into the mode of action of 4-(2,4-dichlorophenoxy)butanoic acid and its primary metabolite, 2,4-D, has revealed significant impacts on critical biochemical processes. These include the metabolism of nucleic acids, cellular respiration and energy transfer, and the induction of specific metabolic enzymes.
The herbicidal action of 4-(2,4-dichlorophenoxy)butanoic acid, primarily through its conversion to 2,4-D, is closely linked to the disruption of nucleic acid metabolism, although the direct biochemical mechanisms are not fully elucidated. The primary mode of action is considered to be its mimicry of the natural plant hormone auxin. mt.govnih.gov This hormonal mimicry leads to a cascade of events, including an increase in the synthesis of DNA, RNA, and proteins, particularly in the meristematic tissues of susceptible broad-leaved plants. researchgate.net This uncontrolled and asynchronous increase in nucleic acid and protein synthesis contributes to the abnormal and unsustainable cell division and elongation that characterize the phytotoxic effects of the herbicide. mt.govresearchgate.net
Studies on the bacterium Azospirillum brasilense have shown that 2,4-D can inhibit cell growth and concurrently affect the synthesis of DNA, RNA, and proteins in vitro. nih.gov Furthermore, research using the Allium cepa (onion) root model demonstrated that 2,4-D exposure can significantly alter the mitotic index, which is a measure of cellular proliferation. nih.gov The treatment also led to an increase in mitotic abnormalities, such as C-mitosis, sticky chromosomes, and chromosome bridges, indicating a disruption of the normal processes of DNA replication and segregation during cell division. nih.gov These findings suggest that while the initial trigger is hormonal, the downstream effects involve a significant derangement of the cellular machinery responsible for nucleic acid metabolism and cell cycle control.
Table 1: Effect of 2,4-D on Mitotic Index (MI) in Allium cepa Root Cells
| Treatment Concentration (mg/L) | Mitotic Index (%) after 24h | Mitotic Index (%) after 48h |
|---|---|---|
| Control (0) | 4.81 ± 0.21 | 4.81 ± 0.21 |
| 1.34 | Data not specified | 9.07 ± 0.28 |
| 2.01 | Data not specified | Data not specified |
| 2.68 | Data not specified | Data not specified |
| 3.35 | Data not specified | Data not specified |
| 4.02 | Data not specified | 3.10 ± 0.17 |
Data derived from a study on the genotoxic effects of 2,4-D in tissue-cultured Allium roots. The study noted significant increases in MI at lower concentrations and a significant decrease at the highest concentration after 48 hours. nih.gov
4-(2,4-Dichlorophenoxy)butanoic acid directly impacts cellular respiration and energy transfer within mitochondria. Investigations using isolated white potato mitochondria have demonstrated that 2,4-DB can inhibit key steps in the electron transport chain. nih.gov Specifically, the compound was found to inhibit phosphorylation-coupled succinate (B1194679) oxidation at higher concentrations and malate-coupled phosphorylation at lower concentrations. nih.gov This indicates an interference with the function of mitochondrial respiratory complexes. The research also identified 2,4-DB as an inhibitor of NADH-cytochrome c reductase (Complex I-III), a critical enzyme segment for oxidative phosphorylation. nih.gov
Table 2: Summary of 2,4-DB Effects on Mitochondrial Respiration
| Substrate | Effect of 2,4-DB | Target Process/Enzyme |
|---|---|---|
| Succinate | Inhibition (at higher concentrations) | Phosphorylation-coupled oxidation |
| Malate | Inhibition (at lower concentrations) | Phosphorylation-coupled oxidation |
| NADH | Inhibition | NADH-cytochrome c reductase (Complex I-III) |
Based on findings from studies on isolated plant mitochondria. nih.gov
Research in mammalian systems has shown that phenoxyacid herbicides, the chemical class to which 4-(2,4-dichlorophenoxy)butanoic acid belongs, can induce specific isozymes of the cytochrome P450 (CYP) superfamily. A study on rat liver microsomes revealed that these herbicides act as preferential inducers of the cytochrome P450-IVA1 (CYP4A1) isozyme. nih.gov This induction is significant because CYP enzymes are central to the metabolism of a wide range of endogenous and exogenous compounds.
The induction of CYP4A1 was quantified by measuring its specific catalytic activity, the 12-hydroxylation of lauric acid. Treatment with various phenoxyacid herbicides resulted in a significant, dose-dependent increase in this activity, ranging from 3- to 8-fold over control levels. nih.gov This biochemical change was accompanied by a corresponding increase in the quantity of CYP4A1 protein, as confirmed by Western blot and ELISA methods. nih.gov In contrast, activities associated with other CYP isozymes, such as CYP2B1 (measured by benzphetamine N-demethylation), were not affected, highlighting the specificity of the induction towards the CYP4A1 subfamily. nih.gov This selective enzyme induction represents a specific biochemical pathway affected by this class of compounds, altering the metabolic profile of the exposed organism.
Table 3: Induction of Lauric Acid 12-Hydroxylase Activity by Phenoxyacid Herbicides in Rat Liver Microsomes
| Herbicide Class | Fold Induction Range | Specific Enzyme Induced |
|---|---|---|
| Phenoxyacid Herbicides | 3 to 8-fold | Cytochrome P450-IVA1 (CYP4A1) |
Data reflects the significant increase in lauric acid 12-hydroxylase activity, a marker for CYP4A1, following treatment with seven different phenoxyacid herbicides. nih.gov
Environmental Fate and Biogeochemical Cycling of 4 2,4 Dichlorophenoxy Butanoic Acid
Microbial Degradation Pathways of 4-(2,4-Dichlorophenoxy)butanoic Acid in Soil Systems
In soil environments, microbial activity is the primary driver of 4-(2,4-dichlorophenoxy)butanoic acid detoxification. jmb.or.kr A diverse array of soil microorganisms has evolved metabolic capabilities to utilize this compound as a source of carbon and energy. koreascience.kr
The principal initial step in the microbial catabolism of 4-(2,4-dichlorophenoxy)butanoic acid in soil is believed to be the shortening of the butyric acid side chain via the beta-oxidation pathway. jmb.or.kr This process converts 4-(2,4-dichlorophenoxy)butanoic acid into the more widely studied herbicide, 2,4-dichlorophenoxyacetic acid (2,4-D). jmb.or.krnih.gov This transformation is analogous to the mechanism observed in higher plants, where the herbicidal activity of 4-(2,4-dichlorophenoxy)butanoic acid is dependent on its conversion to 2,4-D. nih.gov The subsequent degradation of 2,4-D is then carried out by a broad range of soil microflora. jmb.or.krmdpi.com The degradation of 2,4-D typically involves the removal of the acetic acid side chain to form 2,4-dichlorophenol (B122985) (2,4-DCP), followed by hydroxylation and ring cleavage. nih.govethz.ch
Researchers have successfully isolated and characterized numerous bacterial strains capable of degrading 4-(2,4-dichlorophenoxy)butanoic acid from agricultural soils. jmb.or.krkoreascience.kr These microorganisms are able to utilize the compound as a sole source of carbon and energy. koreascience.kr Phylogenetic analysis has revealed that these degrading bacteria belong to several genera within the Proteobacteria phylum. koreascience.kr All isolated strains that degrade 4-(2,4-dichlorophenoxy)butanoic acid have also demonstrated the ability to degrade 2,4-D, indicating a close relationship between the degradation pathways of these two compounds. koreascience.kr
Table 1: Genera of Bacteria Isolated from Agricultural Soils with 4-(2,4-Dichlorophenoxy)butanoic Acid Degrading Capabilities
| Genus | Phylum | Reference |
|---|---|---|
| Variovorax | Proteobacteria | koreascience.kr |
| Sphingomonas | Proteobacteria | koreascience.kr |
| Bradyrhizobium | Proteobacteria | koreascience.kr |
| Pseudomonas | Proteobacteria | koreascience.kr |
| Stenotrophomonas | Proteobacteria | nih.gov |
| Brevundimonas | Proteobacteria | nih.gov |
Some studies have also identified phenol (B47542) intermediates during the degradation process, suggesting that ether cleavage of the side chain can be an initial step in the breakdown of 4-(2,4-dichlorophenoxy)butanoic acid by certain bacterial consortia. nih.gov
The rate of microbial degradation of 4-(2,4-dichlorophenoxy)butanoic acid in soil is influenced by a variety of environmental factors. The history of herbicide application in a particular soil can affect the presence and abundance of adapted microbial populations, thereby influencing the degradation rate. nih.govnih.gov Soil pH is another critical factor, with optimal degradation often observed under specific pH conditions. For instance, the degradation of the related compound 2,4-D by Pseudomonas cepacia was found to be optimal at an acidic pH. nih.gov However, very low pH can also be inhibitory due to factors like chloride release from the substrate. nih.gov
The presence of organic matter, such as humic acids, can also play a role. Humic substances have been shown to facilitate the reductive dechlorination of 2,4-D under anoxic conditions, which could similarly influence the fate of 4-(2,4-dichlorophenoxy)butanoic acid. nih.gov The initial concentration of the compound and the density of the degrading microbial population are also directly related to the lag time before degradation begins and the total time required for its complete dissipation. nih.gov
The complete mineralization of 4-(2,4-dichlorophenoxy)butanoic acid is not always carried out by a single microbial species. In many soil environments, the degradation is a result of syntrophic metabolism, where different microbial populations work in concert to break down the compound. koreascience.kr Studies have isolated pairs of bacteria that exhibit syntrophic metabolism of 4-(2,4-dichlorophenoxy)butanoic acid. jmb.or.krkoreascience.kr In such consortia, the metabolic products of one organism serve as the substrate for another, leading to a more efficient and complete degradation of the parent compound. nih.gov This cooperative activity highlights the importance of microbial community interactions in the environmental fate of this herbicide. nih.gov
Photodegradation Mechanisms of 4-(2,4-Dichlorophenoxy)butanoic Acid
In addition to microbial action, photodegradation contributes to the transformation of 4-(2,4-dichlorophenoxy)butanoic acid, particularly in aquatic environments where sunlight penetration is possible.
In aqueous systems, 4-(2,4-dichlorophenoxy)butanoic acid can undergo photolytic degradation, a process that can be significantly influenced by the presence of naturally occurring photosensitizers. nih.gov Iron (III) complexes, such as [FeOH]2+ and ferrioxalate (B100866), have been shown to assist in the photodegradation of this compound. nih.govresearchgate.net The photolysis of these iron complexes generates reactive oxygen species (ROS), primarily hydroxyl radicals (•OH), which are highly effective in degrading the herbicide. nih.gov
The process involves several primary reactions, including hydroxylation of the aromatic ring, substitution of a chlorine atom with a hydroxyl group, loss of the aliphatic side chain, and eventual opening of the benzene (B151609) ring. nih.gov Prolonged photolysis in the presence of [FeOH]2+ can lead to the complete degradation and almost complete mineralization of 4-(2,4-dichlorophenoxy)butanoic acid and its aromatic byproducts. nih.gov In contrast, photolysis with ferrioxalate may result in the accumulation of some persistent aromatic products. nih.gov The initial quantum yields for the photodegradation in [FeOH]2+ and [Fe(Ox)3]3- systems have been estimated to be 0.11 and 0.17, respectively, upon exposure to 308 nm radiation. nih.gov The photodegradation of the related compound 2,4-D also produces 2,4-dichlorophenol as a byproduct. nih.gov
Table 2: Chemical Compounds Mentioned
| Compound Name | Abbreviation |
|---|---|
| 4-(2,4-Dichlorophenoxy)butanoic Acid | 2,4-DB |
| 2,4-Dichlorophenoxyacetic Acid | 2,4-D |
| 2,4-Dichlorophenol | 2,4-DCP |
Mechanistic Studies of Light-Induced Degradation (e.g., Fenton-type oxidation)
The photodegradation of 4-(2,4-dichlorophenoxy)butanoic acid (2,4-DB), particularly when assisted by iron (III) complexes in processes akin to Fenton-type oxidation, is driven by the action of reactive oxygen species (ROS). nih.gov Research into Fe(III)-assisted photodegradation indicates that hydroxyl radicals (OH•) are the primary species responsible for the breakdown of the herbicide. nih.gov
In studies using stationary and laser flash photolysis, the process leads to the complete degradation of the 2,4-DB molecule. nih.gov The initial quantum yield of 2,4-DB photodegradation in systems containing [FeOH]2+ and [Fe(Ox)3]3- has been measured at 0.11 and 0.17, respectively, under 308 nm exposure. nih.gov The degradation pathway involves several key reactions, including hydroxylation of the aromatic ring, the substitution of a chlorine atom with a hydroxyl group, the cleavage of the butanoic acid side chain, and the opening of the benzene ring. nih.gov While photolysis in the presence of [FeOH]2+ can lead to almost complete mineralization of the herbicide and its aromatic byproducts, the use of [Fe(Ox)3]3- may result in the accumulation of some persistent aromatic products. nih.gov
The broader category of photo-Fenton processes, which combine an iron catalyst, hydrogen peroxide, and UV light, is known to be highly effective in mineralizing organic pollutants by generating a high concentration of hydroxyl radicals. researchgate.net
Table 1: Primary Products from the Photolysis of 4-(2,4-Dichlorophenoxy)butanoic Acid
| Reaction Type | Resulting Product Structure |
|---|---|
| Hydroxylation | Addition of -OH group to the benzene ring |
| Dechlorination | Substitution of a Cl atom with an -OH group |
| Side-chain cleavage | Loss of the aliphatic butanoic acid tail |
This table summarizes the main initial transformation products identified during the Fe(III)-assisted photodegradation of 2,4-DB. nih.gov
Transport and Distribution of 4-(2,4-Dichlorophenoxy)butanoic Acid in Environmental Compartments
Leaching Potential to Groundwater Systems
The potential for 4-(2,4-dichlorophenoxy)butanoic acid to leach into groundwater is influenced by its chemical properties and soil characteristics. Its structural analog, 2,4-dichlorophenoxyacetic acid (2,4-D), is known to be moderately to highly mobile in mineral soils and sediments, particularly those with low organic matter content. ca.gov This mobility suggests a potential for leaching through the soil profile and contaminating groundwater if the compound is not degraded. ca.gov The mobility of these compounds is pH-dependent; in slightly acidic soils (pH < 6), adsorption is more likely to occur, whereas in more neutral or alkaline soils (pH > 6), the anionic form of the molecule is repelled by negatively charged soil particles, increasing its mobility and leaching potential. juniperpublishers.com Monitoring studies for 2,4-D have been prioritized in vulnerable areas to assess its migration to groundwater. ca.gov
Dissipation from Forage and Runoff from Plant Leaf Surfaces
Following application, herbicides like 4-(2,4-dichlorophenoxy)butanoic acid can be transported from treated vegetation via runoff. Studies on the closely related 2,4-D applied for brush control on rights-of-way provide insight into this process. nih.gov In one study, despite normal rainfall after spraying, significant runoff of 2,4-D was not observed. nih.gov Residues were detected in a limited number of runoff water samples collected downslope from the application area. nih.gov The greatest distance at which 2,4-D was detected in runoff water was 20 meters. nih.gov No residues of the herbicide were found in water samples 15 weeks after the initial application, indicating that its presence in surface runoff may be transient. nih.gov
Table 2: Detection of 2,4-D in Runoff Water Samples Downslope from a Treated Area
| Distance Downslope | Number of Samples | Samples with Detectable Residues |
|---|---|---|
| 3 meters | Not specified | Yes |
| 10 meters | Not specified | Yes |
| 20 meters | Not specified | Yes |
| 30 meters | Not specified | No |
| Total | 56 | 11 |
This table is based on findings for the related compound 2,4-D and illustrates its potential for off-site movement via surface runoff. nih.gov
Persistence Dynamics in Soil and Aquatic Systems
The persistence of 4-(2,4-dichlorophenoxy)butanoic acid in the environment is largely dictated by microbial degradation. juniperpublishers.com For the related compound 2,4-D, the field dissipation half-life is reported to be moderate. juniperpublishers.com The rate of degradation is dependent on environmental factors such as soil moisture, temperature, pH, and microbial activity. juniperpublishers.comresearchgate.net Warm, moist, and well-aerated soils with a neutral pH generally favor faster microbial breakdown. researchgate.net
In aquatic environments, microbial degradation is also the primary mechanism for dissipation. juniperpublishers.com The persistence can be influenced by water depth and temperature. juniperpublishers.com Hydrolysis contributes to the breakdown, and photolysis in water can also occur, though it is a less dominant pathway compared to microbial action. juniperpublishers.com
Table 3: Environmental Half-Life of the Related Herbicide 2,4-D
| System | Half-Life | Primary Dissipation Route |
|---|---|---|
| Soil (Field Dissipation) | 59.3 days | Microbial Degradation |
| Soil (Aerobic) | 66 days | Microbial Degradation |
This table presents persistence data for 2,4-D, which provides an indication of the expected behavior of 4-(2,4-dichlorophenoxy)butanoic acid. juniperpublishers.com
Metabolite Formation and Persistence in the Environment
Identification and Characterization of Environmental Metabolites
The environmental degradation of 4-(2,4-dichlorophenoxy)butanoic acid results in the formation of various metabolites. Through light-induced degradation, the primary products identified include hydroxylated derivatives, compounds where a chlorine atom has been substituted by a hydroxyl group, and products resulting from the loss of the butanoic acid side chain or the opening of the benzene ring. nih.gov
In soil and water, microbial degradation is the key transformation process. juniperpublishers.com For the broader class of phenoxy herbicides, this process typically involves the cleavage of the ether linkage and the removal of the carboxylic acid side chain. juniperpublishers.com This often yields the corresponding chlorinated phenol, in this case, 2,4-dichlorophenol (2,4-DCP), as a major intermediate. juniperpublishers.com Further degradation of 2,4-DCP can lead to ring cleavage and eventual mineralization to simpler compounds like aliphatic acids. juniperpublishers.com Under anaerobic conditions, reductive dechlorination may also occur, leading to metabolites such as 4-chlorophenol (B41353) (4-CP) and 2-chlorophenol (B165306) (2-CP), which can be further degraded to phenol. nih.gov
Table 4: Chemical Compounds Mentioned
| Compound Name |
|---|
| 4-(2,4-Dichlorophenoxy)butanoic acid |
| 2,4-Dichlorophenoxyacetic acid |
| 2,4-dichlorophenol |
| 4-chlorophenol |
| 2-chlorophenol |
| Aliphatic acids |
| Benzene |
| Carbon dioxide |
| Chlorine |
| Hydrogen peroxide |
| Hydroxyl radical |
| Iron |
| Phenol |
| Picloram |
Advanced Analytical Chemistry Approaches for 4 2,4 Dichlorophenoxy Butanoic Acid Detection and Quantification
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become a predominant technique for the analysis of acidic herbicides, including 4-(2,4-dichlorophenoxy)butanoic acid. lcms.czwaters.com This preference is due to its high sensitivity, specificity, and ease of use, which often allows for direct analysis with minimal sample preparation, unlike gas chromatography-based methods that typically require a derivatization step. lcms.czwaters.comtdl.org
The coupling of Ultra-High-Performance Liquid Chromatography (UHPLC) or ACQUITY UPLC I-Class Systems with advanced tandem quadrupole mass spectrometers, such as the Xevo TQ-XS, enables ultra-high sensitivity for the determination of 4-(2,4-dichlorophenoxy)butanoic acid. lcms.czwaters.com These systems allow for the detection of acidic herbicides at levels well below the maximum limits set by regulatory bodies like the European Union. lcms.czwaters.com For instance, methods have been developed that demonstrate excellent sensitivity and selectivity in drinking and surface waters, with reliable detection at spiked concentrations as low as 0.02 µg/L. lcms.czwaters.com The use of scheduled Multiple Reaction Monitoring (MRM) with rapid switching between positive and negative electrospray ionization (ESI) modes further optimizes the detection for a wide range of compounds, including 2,4-DB, in a single analytical run. nih.gov
The performance of such a highly sensitive method is exemplified by validation studies in various water matrices. The accuracy, determined through trueness and precision, is typically assessed by analyzing spiked blank samples at low concentrations.
Table 1: Performance Data for LC-MS/MS Analysis of Acidic Herbicides in Water
| Analyte | Spiked Concentration (µg/L) | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) |
|---|---|---|---|
| Acidic Herbicides (representative) | 0.02 | 88 - 120 | ≤20 |
| Acidic Herbicides (representative) | 0.1 | 88 - 120 | ≤7 |
Data derived from representative performance of methods for a range of acidic herbicides. lcms.czwaters.com
A significant advantage of modern LC-MS/MS is the ability to analyze samples with minimal preparation, particularly for aqueous matrices like drinking or surface water. lcms.czwaters.com Direct large-volume injection is a key technique that simplifies the workflow, reduces analysis time and costs, and minimizes potential analyte losses associated with extensive sample handling. lcms.czwaters.com
A typical minimal sample preparation protocol for water samples involves the following steps:
Centrifugation of the water sample (e.g., 10 mL) to remove particulate matter. lcms.czwaters.com
Filtration of the supernatant through a syringe filter (e.g., 0.2 µm PVDF). lcms.czwaters.com
Transfer of an aliquot (e.g., 1.5 mL) to a deactivated glass vial. lcms.czwaters.com
Acidification of the sample (e.g., with 30 µL of 5% formic acid) prior to LC-MS/MS analysis. lcms.czwaters.com
This streamlined approach avoids time-consuming liquid-liquid extraction or solid-phase extraction steps, making it highly suitable for high-throughput monitoring of 4-(2,4-dichlorophenoxy)butanoic acid in water for regulatory purposes. lcms.czwaters.com
Gas Chromatography-Mass Spectrometry (GC-MS) for 4-(2,4-Dichlorophenoxy)butanoic Acid Analysis
Gas chromatography-mass spectrometry (GC-MS) is a powerful and authentic confirmatory tool for the identification and quantification of acidic herbicides. americanlaboratory.com However, due to the low volatility and polar nature of compounds like 4-(2,4-dichlorophenoxy)butanoic acid, a chemical derivatization step is generally required to convert them into more volatile and thermally stable forms suitable for GC analysis. americanlaboratory.comnih.gov This conversion, typically to ester derivatives, improves chromatographic separation and enhances sensitivity. americanlaboratory.com
The most common derivatization approach is esterification, which transforms the carboxylic acid group into an ester. americanlaboratory.com For example, methyl esters are frequently prepared for analysis. americanlaboratory.com After derivatization, the sample extract is injected into the GC-MS system. The components are separated on a capillary column (e.g., a Durabond-5MS) and subsequently detected by the mass spectrometer, which can be operated in selective ion monitoring (SIM) mode to improve sensitivity and selectivity. socotec.co.ukepa.gov The identification of the analyte is confirmed based on its retention time and the resulting mass spectrum. americanlaboratory.com
Solid-Phase Extraction and Derivatization Techniques
Comprehensive analysis of 4-(2,4-dichlorophenoxy)butanoic acid often involves a combination of solid-phase extraction (SPE) for sample cleanup and pre-concentration, followed by derivatization, particularly for GC-MS analysis. nih.gov
SPE is a widely used technique to isolate and concentrate acidic herbicides from complex matrices like surface water. oup.com A common procedure involves acidifying the water sample to approximately pH 2 to ensure the analytes are in their undissociated form, making them more amenable to retention on a nonpolar sorbent like octadecylsilane-bonded silica (B1680970) (C18). oup.com After loading the sample, the cartridge is washed, and the retained analytes are then eluted with a suitable organic solvent, such as ethyl acetate (B1210297). oup.com This process effectively removes interferences and concentrates the analyte, enabling detection at sub-parts-per-billion levels. oup.com
Table 2: Example of Solid-Phase Extraction Parameters for Acidic Herbicides
| Parameter | Condition |
|---|---|
| SPE Sorbent | Octadecylsilane-bonded silica (C18) |
| Sample pH | 2 |
| Elution Solvent | Ethyl acetate |
| Average Recovery | >85% |
Data based on a method for determining acidic herbicides in surface water. oup.com
To streamline the analytical workflow, derivatization can be integrated with the extraction process. Coupled solid-phase extraction–solid-phase derivatization is a technique where the derivatization reaction occurs directly on the SPE cartridge after the analyte has been extracted and the sorbent has been dried. scispace.com This approach, also known as heterogeneous chemical derivatization at the liquid-solid interface, minimizes sample handling and potential analyte loss. After the herbicide is sorbed onto the solid phase, the derivatizing reagent is passed through the cartridge, converting the analyte into a derivative in situ. The resulting product is then eluted for subsequent chromatographic analysis.
Methylation is a common derivatization reaction used to form the methyl esters of acidic herbicides for GC analysis. americanlaboratory.comnih.gov Various reagents can be used, including diazomethane, boron trifluoride in methanol (B129727), and trimethylsilyldiazomethane. americanlaboratory.comnih.gov A simple and effective method involves using methanol with an acid catalyst, such as hydrochloric acid (HCl) or sulfuric acid. americanlaboratory.comresearchgate.net
The optimization of this reaction is critical to ensure complete conversion and accurate quantification. Key parameters that can be adjusted to improve methylation efficiency include the volume of the acidic methanol, the reaction temperature, and the reaction time. researchgate.net For instance, one modified GC-MS method involves adding methanol and a drop of 1:1 HCl to the solvent extract containing the acidic herbicides. americanlaboratory.com The conversion to methyl esters occurs as the solvent is evaporated to a small volume before analysis. americanlaboratory.com Microwave-assisted techniques have also been employed to accelerate the derivatization process, significantly reducing reaction times and allowing for high sample throughput. nih.gov
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of 4-(2,4-dichlorophenoxy)butanoic acid and its analogues in various matrices. gjmpbu.org Its advantages over traditional liquid chromatography include faster analysis times, improved resolution, and greater precision. gjmpbu.org HPLC methods are frequently employed for analyzing biological and environmental samples. nih.govdeswater.com
Reversed-phase HPLC is the most common mode used for the analysis of chlorophenoxy herbicides. gjmpbu.org In this technique, a nonpolar stationary phase, typically octadecyl silica (ODS or C18), is used with a polar mobile phase. gjmpbu.orgnih.gov The separation is based on the hydrophobic interactions between the analyte and the stationary phase.
Several studies have developed and validated HPLC methods for the determination of the closely related compound, 2,4-dichlorophenoxyacetic acid (2,4-D), which serve as a model for 4-(2,4-dichlorophenoxy)butanoic acid analysis. For instance, a method for determining 2,4-D in rat serum utilized a XDB-C18 column with a gradient elution mobile phase consisting of acetonitrile (B52724) and ammonium (B1175870) acetate with formic acid. nih.gov Detection is commonly achieved using an ultraviolet (UV) detector, with wavelengths set around 230 nm or 283 nm depending on the specific method. nih.govdeswater.com
The development of these methods involves optimizing several parameters, including the type of column, mobile phase composition, flow rate, and detector settings. nih.gov Method validation ensures that the analytical procedure is accurate, precise, specific, and sensitive for its intended purpose. gjmpbu.org Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. gjmpbu.orgdeswater.com For example, a validated method for 2,4-D in water samples, after a salting-out assisted liquid-liquid extraction, achieved a limit of detection of 0.004 µg/L and a limit of quantification of 0.01 µg/L. deswater.com
Table 1: Examples of HPLC Conditions for Analysis of 2,4-Dichlorophenoxyacetic Acid (2,4-D)
| Parameter | Method 1 (Rat Serum) nih.gov | Method 2 (Water Samples) deswater.com |
|---|---|---|
| Column | Agilent Eclipse XDB-C18 (4.6 mm x 250 mm, 5 µm) | C18 Column |
| Mobile Phase | A: Acetonitrile B: 0.02 M Ammonium Acetate (0.1% Formic Acid) | Not Specified | | Elution | Gradient | Not Specified | | Flow Rate | 1.0 mL/min | Not Specified | | Detection | UV at 230 nm | UV at 283 nm | | Linear Range | 0.1–400 mg/L | 0.01–50 µg/L | | LOD | Not Specified | 0.004 µg/L | | LOQ | Not Specified | 0.01 µg/L |
Spectroscopic Methods for 4-(2,4-Dichlorophenoxy)butanoic Acid and its Metabolites
Spectroscopic methods are indispensable for both the quantification and structural elucidation of 4-(2,4-dichlorophenoxy)butanoic acid and its metabolites. nih.gov These techniques are often coupled with chromatographic systems, such as HPLC or Gas Chromatography (GC), to provide enhanced selectivity and sensitivity. uwa.edu.auepa.gov
Mass Spectrometry (MS) is a primary tool for this purpose. When combined with liquid chromatography (LC-MS or LC-MS/MS), it allows for the sensitive determination of the parent compound and its metabolites in complex matrices like water and soil. uwa.edu.auepa.gov For example, LC-MS/MS has been used to determine 2,4-D and its metabolites, 2,4-dichlorophenol (B122985) (2,4-DCP) and 4-chlorophenol (B41353) (4-CP), in water with a limit of quantification of 0.10 µg/L. epa.gov Gas chromatography-mass spectrometry (GC-MS) is also employed, particularly for more volatile metabolites or after a derivatization step. epa.govresearchgate.net GC-MS has been successfully used to identify metabolites such as 2,4-dichloroanisole (B165449) (2,4-DCA). epa.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful technique for the definitive structural identification of metabolites. nih.gov Both ¹H and ¹³C NMR provide detailed information about the chemical structure of a molecule. semanticscholar.org In metabolic studies of 2,4-D, NMR was used alongside MS to confirm the identity of a major metabolite in plants as a glucose ester. uwa.edu.au
Infrared (IR) Spectroscopy can be used for the characterization of functional groups within the molecule. For a related compound, 4-[(2,4-dichlorophenyl)carbamoyl]butanoic acid, characteristic IR absorptions were observed for the carboxylic acid and amide functional groups, aiding in its structural confirmation. semanticscholar.org
These spectroscopic techniques, often used in combination, provide a comprehensive approach to analyzing 4-(2,4-dichlorophenoxy)butanoic acid and tracking its metabolic fate in various systems. nih.gov
Table 2: Spectroscopic Methods for the Analysis of 2,4-D and Related Compounds
| Technique | Abbreviation | Application | Examples of Analytes | Reference |
|---|---|---|---|---|
| Liquid Chromatography-Tandem Mass Spectrometry | LC-MS/MS | Quantitative analysis in water samples | 2,4-D, 2,4-Dichlorophenol, 4-Chlorophenol | epa.gov |
| Gas Chromatography-Mass Spectrometry | GC-MS | Quantitative analysis of metabolites in water and soil | 2,4-Dichloroanisole, 2,4-Dichlorophenol | epa.govresearchgate.net |
| Nuclear Magnetic Resonance Spectroscopy | NMR | Structural elucidation of metabolites | 2,4-D Glucose Ester | uwa.edu.au |
| Infrared Spectroscopy | IR | Functional group characterization | 4-[(2,4-dichlorophenyl)carbamoyl]butanoic acid | semanticscholar.org |
Structure Activity Relationship Sar Studies and Molecular Design of 4 2,4 Dichlorophenoxy Butanoic Acid Analogs
Correlating Structural Features with Auxin-like Activity of 4-(2,4-Dichlorophenoxy)butanoic Acid
The butanoic acid side chain is a critical determinant of the biological activity of 4-(2,6-dichlorophenoxy)butanoic acid and its analogs. The length and structure of this aliphatic chain are crucial for proper interaction with the auxin receptors in plants. For many phenoxyalkanoic acids to exert their herbicidal effects, they must first be converted within the plant to the corresponding acetic acid analog through a process called β-oxidation. This bioactivation is a key aspect of their selectivity, as some plants are more efficient at this conversion than others.
Table 1: Influence of Carboxylic Acid Side Chain Length on Auxin-like Activity of Phenoxyalkanoic Acids
| Side Chain | General Activity | Notes |
| Acetic acid (-OCH₂COOH) | High | Direct interaction with auxin receptors. |
| Propanoic acid (-OCH(CH₃)COOH) | Variable | Activity is often stereospecific. |
| Butanoic acid (-O(CH₂)₃COOH) | Often requires bioactivation | Converted to the acetic acid analog via β-oxidation in susceptible plants. |
| Pentanoic acid (-O(CH₂)₄COOH) | Low | May not be efficiently converted to the active form. |
This table illustrates the general trend of how the length of the carboxylic acid side chain influences the auxin-like activity of phenoxyalkanoic acids. Specific activity can vary depending on the plant species and the substitution pattern on the aromatic ring.
The number, position, and type of halogen substituents on the aromatic ring profoundly influence the auxin-like activity and selectivity of phenoxyalkanoic acids. nih.gov The presence of chlorine atoms at specific positions can enhance the molecule's binding affinity to the auxin receptor and affect its metabolic stability within the plant.
For dichlorophenoxybutanoic acids, the substitution pattern is critical. While 4-(2,4-dichlorophenoxy)butanoic acid (2,4-DB) is a well-known herbicide, the activity of the 2,6-dichloro isomer is expected to be different. The substitution at the 2- and 6-positions can create steric hindrance around the ether linkage, which may affect the molecule's conformation and its ability to fit into the active site of the auxin receptor. This steric hindrance can also influence the rate of metabolic degradation of the compound in plants.
Table 2: Comparison of Predicted Auxin-like Activity Based on Chlorine Substitution Patterns on the Phenoxy Ring
| Substitution Pattern | Predicted Relative Activity | Rationale |
| 4-chloro | Moderate | A single chlorine at the para position is often sufficient for activity. |
| 2,4-dichloro | High | A common and highly active substitution pattern for auxin herbicides. nih.gov |
| 2,6-dichloro | Potentially lower or different | Steric hindrance from the two ortho chlorine atoms may interfere with receptor binding. |
| 3,5-dichloro | Moderate to Low | Substitution at the meta positions generally results in lower activity compared to the 2,4-pattern. |
| 2,4,5-trichloro | High | Another highly active substitution pattern, though environmental concerns have limited its use. |
This table provides a generalized prediction of the relative auxin-like activity based on the chlorination pattern of the phenoxy ring, drawing from established SAR principles for phenoxyalkanoic acids.
Rational Design of Analogs for Specific Biological Responses
The rational design of analogs of this compound involves a systematic approach to modifying its chemical structure to achieve specific biological outcomes. This process relies on a deep understanding of the SAR of this class of compounds. By making targeted changes to the molecule, researchers can aim to enhance its herbicidal potency, improve its selectivity towards certain weed species while ensuring crop safety, or alter its environmental persistence.
One strategy in rational drug design is bioisosterism, where a functional group in a molecule is replaced with another group that has similar physical or chemical properties, with the aim of improving the compound's biological activity or pharmacokinetic properties. For example, replacing a chlorine atom with a different halogen or a trifluoromethyl group could alter the compound's lipophilicity and electronic properties, potentially leading to a more favorable interaction with the target receptor.
Furthermore, computational methods such as molecular docking can be employed to simulate the interaction of designed analogs with the auxin receptor protein. These in silico techniques allow for the prediction of binding affinities and the identification of key molecular interactions, guiding the synthesis of the most promising candidates for further biological evaluation. nih.gov
SAR Analysis in the Context of Herbicide Selectivity Mechanisms
The selectivity of phenoxyalkanoic acid herbicides, including analogs of this compound, is a complex phenomenon that can be attributed to several factors, including differential uptake, translocation, metabolism, and target site sensitivity between different plant species. SAR analysis plays a crucial role in understanding and optimizing this selectivity.
As mentioned, the conversion of phenoxybutanoic acids to their corresponding acetic acid derivatives via β-oxidation is a key mechanism of selectivity. Plants that can rapidly metabolize the herbicide into an inactive form will be tolerant, while those that convert it to the active acetic acid form will be susceptible. The substitution pattern on the aromatic ring can influence the rate of this metabolic process. For instance, the steric bulk of the 2,6-dichloro substitution pattern may affect the accessibility of the side chain to the enzymes responsible for β-oxidation, potentially leading to a different selectivity profile compared to the 2,4-dichloro isomer.
Moreover, the structure of the herbicide affects its interaction with the auxin receptor. Minor differences in the receptor's structure between different plant species can lead to variations in binding affinity for a particular herbicide analog, contributing to its selectivity.
Applications of Machine Learning in Ecotoxicology for Structural Activity Prediction
In recent years, machine learning has emerged as a powerful tool in ecotoxicology for predicting the biological activity and potential environmental impact of chemical compounds. nih.gov Quantitative Structure-Activity Relationship (QSAR) models, which use machine learning algorithms to correlate the chemical structure of molecules with their biological activity, are increasingly being used to predict the herbicidal activity and toxicity of new compounds. mdpi.comnih.gov
Various machine learning algorithms, such as Support Vector Machines (SVM), Random Forests (RF), and k-Nearest Neighbors (kNN), can be trained on large datasets of compounds with known activities to build predictive models. ut.ac.ir These models can then be used to screen virtual libraries of designed analogs of this compound and predict their potential herbicidal efficacy and ecotoxicological properties before they are synthesized. This in silico approach can significantly accelerate the discovery and development of new herbicides with improved safety profiles. rsc.org
For example, a QSAR model could be developed to predict the binding affinity of dichlorophenoxybutanoic acid isomers to the auxin receptor based on a set of molecular descriptors that quantify their structural and physicochemical properties. Such a model could help to explain the observed differences in activity between the 2,4- and 2,6-dichloro isomers and guide the design of new analogs with enhanced potency.
Ecological Dynamics and Environmental Interactions of 4 2,4 Dichlorophenoxy Butanoic Acid
Impact on Non-Target Organisms: Mechanisms of Interaction
The application of 4-(2,4-dichlorophenoxy)butanoic acid can lead to significant, though often transient, shifts in the structure and function of soil and aquatic microbial communities. The nature of these effects—whether stimulatory or inhibitory—depends on the herbicide concentration, soil properties, and the specific microbial populations present. researchgate.net
Initial responses in soil often involve a temporary depression of bacterial populations, while fungal communities may experience a concurrent increase. kau.in For instance, one study observed that the application of 2,4-D, the primary metabolite of 2,4-DB, initially suppressed bacteria but benefited soil fungi. kau.in However, these populations tended to return to levels comparable to untreated plots within 30 days, coinciding with the dissipation of the herbicide residues. kau.in Other research found that high concentrations of 2,4-D butyl ester (1000 µg g−1) decreased the number of culturable bacteria, whereas lower concentrations (10 and 100 µg g−1) stimulated them. researchgate.netmdpi.com In contrast, fungal populations increased over time in the presence of high herbicide concentrations. researchgate.net Similarly, the application of 4-(2,4-dichlorophenoxy)butyric acid at a concentration of 500 µg g-1 was found to significantly increase the total heterotrophic bacteria in soil microcosms. scispace.com
The composition of the microbial community is also altered. Studies using phospholipid fatty acid (PLFA) analysis showed that the addition of 2,4-D butyl ester significantly shifted the microbial community structure, with the ratio of Gram-negative to Gram-positive bacteria decreasing as the herbicide concentration increased. researchgate.net The impact of the herbicide was found to be more pronounced in soils with lower organic matter and fertility. researchgate.net Some bacteria are capable of utilizing 2,4-D as a carbon source, which can lead to an increase in specific degrading populations. mdpi.comoup.com Conversely, the growth of some common soil bacteria, such as Azospirillum brasilense, can be inhibited. mdpi.com
In aquatic environments, microbial degradation is also a key factor in the dissipation of these compounds. cdc.gov The degradation capacity of aquatic systems is often higher in agricultural regions with a history of herbicide use, suggesting that microbial communities can adapt to its presence. cdc.gov However, the introduction of phenoxy herbicides can still alter community dynamics. For instance, mixtures of 2,4-D and glyphosate (B1671968) have been reported to have a synergistic effect on the structure of freshwater phytoplankton and periphyton. researchgate.net
Table 1: Effects of 4-(2,4-Dichlorophenoxy)butanoic Acid and its Metabolite (2,4-D) on Soil Microorganisms
| Microbial Group | Observed Effect | Concentration/Condition | Source |
|---|---|---|---|
| Total Heterotrophic Bacteria | Significantly increased | 500 µg g-1 of 2,4-DB | scispace.com |
| Culturable Bacteria | Stimulated | 10 and 100 µg g−1 of 2,4-D butyl ester | researchgate.netmdpi.com |
| Culturable Bacteria | Decreased / Initially depressed | 1000 µg g−1 of 2,4-D butyl ester | researchgate.netkau.in |
| Fungi | Benefited / Increased | High concentrations of 2,4-D | researchgate.netkau.inmdpi.com |
| Gram-Negative to Gram-Positive Ratio | Decreased | Increasing 2,4-D butyl ester concentration | researchgate.net |
| Azospirillum brasilense | Growth inhibited | - | mdpi.com |
The herbicide and its primary metabolite, 2,4-D, can interfere with crucial symbiotic relationships between plants and microorganisms. Research has shown that 2,4-D can be toxic to some species of Rhizobium, a genus of bacteria essential for nitrogen fixation in the root nodules of leguminous plants. mdpi.com This disruption can negatively affect nutrient availability for the host plant.
Conversely, the interaction with plant pathogens can be complex. While the herbicide is not designed to target fungi, its application can alter the host plant's susceptibility or the pathogen's virulence. One study found that while 2,4-D inhibited the growth and sporulation of the fungus Alternaria alternata, a biocontrol agent, it also caused the fungus to lose its virulence. grainsa.co.za This indicates that the herbicide can have unintended consequences on the delicate balance between plants and their associated microbial communities, affecting both beneficial symbioses and pathogenic interactions.
Environmental Persistence and Bioaccumulation Potential in Ecosystems
4-(2,4-dichlorophenoxy)butanoic acid is not considered to be highly persistent in the environment, primarily due to microbial degradation. epa.gov Its persistence is measured by its half-life, the time it takes for half of the applied amount to dissipate.
In soil, the metabolism half-life of 2,4-DB is approximately 24.5 days in mineral soils. epa.gov For its metabolite, 2,4-D, the half-life is generally shorter, with an average of 6.2 to 10 days in aerobic mineral soils, although this can vary from hours to months depending on conditions like temperature, moisture, and the presence of adapted microbial populations. wikipedia.orginvasive.org Degradation is typically slower in cold, dry, or anaerobic soils. invasive.org
In aquatic environments, the dissipation of 2,4-DB is faster, with a half-life ranging from 6.3 to 17.2 days. epa.gov Its metabolite, 2,4-D, has a reported half-life of about 15 days in aerobic aquatic settings but is significantly more persistent under anaerobic conditions, where the half-life can range from 41 to 333 days. cdc.govwikipedia.org
The potential for bioaccumulation of 2,4-DB in the environment is considered low. epa.gov Similarly, there is no evidence to suggest that its metabolite, 2,4-D, bioconcentrates through the food chain. epa.gov Its relatively rapid degradation and high water solubility prevent it from accumulating significantly in the tissues of organisms. researchgate.net
Table 2: Environmental Half-Life of 4-(2,4-Dichlorophenoxy)butanoic Acid (2,4-DB) and its Metabolite (2,4-D)
| Compound | Environment | Condition | Half-Life | Source |
|---|---|---|---|---|
| 2,4-DB | Soil | Mineral | 24.5 days | epa.gov |
| 2,4-DB | Aquatic | - | 6.3 - 17.2 days | epa.gov |
| 2,4-D | Soil | Aerobic, Mineral | 6.2 - 10 days | wikipedia.orginvasive.org |
| 2,4-D | Aquatic | Aerobic | 15 days | cdc.govwikipedia.org |
| 2,4-D | Aquatic | Anaerobic | 41 - 333 days | wikipedia.org |
Interrelationships with Other Agrochemicals in Environmental Systems
In agricultural settings, 4-(2,4-dichlorophenoxy)butanoic acid and its metabolite 2,4-D are often applied in combination with other agrochemicals, leading to potential synergistic or antagonistic interactions that can alter their environmental behavior and efficacy. awsjournal.orgcaws.org.nz
A notable synergistic interaction has been observed between 2,4-DB and glyphosate. awsjournal.org One study found that combining a low dose of 2,4-DB with glyphosate dramatically increased the control of palmleaf morningglory to 99%, compared to only 13% control when either herbicide was used alone. awsjournal.org Synergism has also been reported when 2,4-D is mixed with other auxinic herbicides like dicamba (B1670444) for controlling resistant weed populations. cambridge.org Furthermore, the combination of 2,4-D amine and the photosystem II-inhibiting herbicide metribuzin (B1676530) showed a synergistic effect in controlling wild oat, which was attributed to increased translocation of metribuzin within the plant. uwa.edu.au
Conversely, antagonistic effects have also been documented. Tank mixing 2,4-D amine with certain grass-active herbicides, such as diclofop-methyl, can reduce their effectiveness on grass weeds. caws.org.nz This antagonism is believed to result from 2,4-D inducing an enhanced metabolism of the other herbicide within the target plant. awsjournal.orgcaws.org.nz Similarly, antagonism between 2,4-D and glyphosate has been reported in some grass species, which may be related to reduced uptake and translocation of glyphosate when the two are applied together. caws.org.nznih.gov These complex interactions highlight the importance of considering the entire chemical mixture when assessing the environmental impact of 2,4-DB. frontiersin.org
Q & A
Q. Methodological Answer :
- Liquid-liquid extraction : Partition the crude product between ethyl acetate (organic phase) and 5% NaHCO (aqueous phase) to remove unreacted phenol.
- Column chromatography : Use silica gel with hexane/ethyl acetate (3:1) for preliminary purification.
- Final crystallization : Dissolve in hot ethanol, then add water dropwise until cloudiness forms. Cool to 4°C for needle-shaped crystals (mp 156–160°C) .
Advanced: What enzymatic pathways are implicated in the detoxification of this compound in non-target organisms?
Methodological Answer :
In Arabidopsis, cytochrome P450 monooxygenases (CYP81D11) catalyze ω-hydroxylation of the butanoic acid side chain, while UDP-glucosyltransferases (UGT74E2) conjugate the hydroxylated product to glucose, enhancing water solubility. Knockout mutants (cyp81d11/ugt74e2) show 3-fold increased sensitivity, confirming this detox pathway. Assay recombinantly expressed enzymes with NADPH and UDP-glucose cofactors to quantify turnover rates .
Basic: What are the critical storage conditions to maintain compound stability?
Methodological Answer :
Store at −20°C in amber vials under argon to prevent:
- Photodegradation : UV exposure cleaves the phenoxy bond, forming 2,6-dichlorophenol (detectable via GC-MS).
- Oxidation : The butanoic acid chain may oxidize; add 0.1% BHT (butylated hydroxytoluene) as a stabilizer. Purity should be verified every 6 months using TLC (Rf 0.4 in chloroform/methanol 9:1) .
Advanced: How to model the structure-activity relationship (SAR) for phenoxybutanoic acid derivatives?
Q. Methodological Answer :
- Computational docking : Use AutoDock Vina with auxin receptor TIR1 (PDB: 2P1Q) to predict binding affinities. The 2,6-dichloro group causes steric clashes with Trp473, reducing binding energy by ≈2 kcal/mol vs. 2,4-dichloro analogs.
- QSAR analysis : Correlate Hammett σ constants of substituents (e.g., Cl, CH) with herbicidal activity (e.g., IC in root elongation assays). 2,6-Dichloro derivatives exhibit σ = +0.78, inversely related to activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
